3-(4-Fluorbenzoyl)propionsäure

Übersicht

Beschreibung

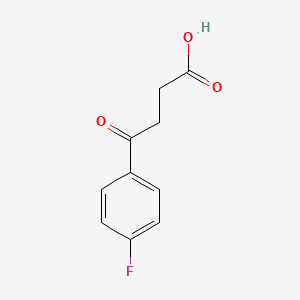

3-(4-Fluorobenzoyl)propionic acid, with the chemical formula C10H9FO3, is a white solid compound that is sparingly soluble in water . It is a metabolite of haloperidol, a dopamine D2 receptor blocker . The compound consists of a benzene ring attached to a propionic acid group, with a fluorine atom substituted on the benzene ring .

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorobenzoyl)propionic acid has several applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(4-Fluorobenzoyl)propionic acid involves the reaction of succinic anhydride with fluorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out at low temperatures, typically around -5°C, and then allowed to warm to room temperature over several hours . The mixture is then poured into an aqueous solution of hydrochloric acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of 3-(4-Fluorobenzoyl)propionic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified through crystallization or recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

Reduction: tert-Butylamine borane and aluminum chloride are commonly used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Reduction: 4-(4-Fluorophenyl)-1-butanol.

Substitution: Products vary based on the nucleophile used.

Wirkmechanismus

As a metabolite of haloperidol, 3-(4-Fluorobenzoyl)propionic acid is involved in the metabolic pathway of this antipsychotic drug. Haloperidol is metabolized by cytochrome P450 enzymes, particularly CYP3A, to form 3-(4-Fluorobenzoyl)propionic acid . This metabolite does not have significant pharmacological activity on its own but is crucial for understanding the overall metabolism and clearance of haloperidol from the body .

Vergleich Mit ähnlichen Verbindungen

- 4-Fluorophenylacetic acid

- 4-Fluorophenylacetonitrile

- 4-Fluorophenylbutyric acid

Comparison: 3-(4-Fluorobenzoyl)propionic acid is unique due to its specific structure and role as a haloperidol metabolite. While other similar compounds like 4-Fluorophenylacetic acid and 4-Fluorophenylacetonitrile share the fluorobenzene moiety, they differ in their functional groups and overall chemical behavior . The presence of the propionic acid group in 3-(4-Fluorobenzoyl)propionic acid distinguishes it from these similar compounds and defines its specific applications and reactivity .

Biologische Aktivität

3-(4-Fluorobenzoyl)propionic acid (3PFBPA) is a notable metabolite of haloperidol, a widely used antipsychotic drug. This compound has garnered attention due to its potential biological activities, particularly in relation to apoptosis and oxidative stress. The following sections provide a comprehensive overview of its biological activity, supported by research findings and data tables.

Research indicates that 3PFBPA influences mitochondrial function and apoptosis. A study conducted on male Wistar rats demonstrated that 3PFBPA induced mitochondrial permeability transition (mPT) pore opening, which is a critical step in the apoptotic pathway. The study measured various parameters including mitochondrial ATPase activity, mitochondrial lipid peroxidation (mLPO), and cytochrome c release:

- Mitochondrial Permeability Transition Pore (mPT) : The compound induced mPT pore opening in a concentration-dependent manner, with increases of 1.4 to 7.4 times compared to controls at varying doses .

- Cytochrome c Release : There was a significant release of cytochrome c, indicating the initiation of apoptosis .

- Mitochondrial ATPase Activity : Enhanced ATPase activity was also observed at certain concentrations of 3PFBPA .

- Lipid Peroxidation : Interestingly, while in vitro studies showed that 3PFBPA could induce oxidative stress, in vivo results indicated no significant effect on mPT pore opening or ATPase activity when administered orally at specific doses .

Table 1: Effects of 3-(4-Fluorobenzoyl)propionic Acid on Mitochondrial Parameters

| Parameter | Control | 50 mg/kg | 100 mg/kg | 200 mg/kg |

|---|---|---|---|---|

| mPT Pore Opening (fold change) | 1.0 | 1.0 | 1.0 | 1.0 |

| Cytochrome c Release | Baseline | Increased | Increased | Increased |

| mATPase Activity | Baseline | Increased | Increased | Increased |

| Lipid Peroxidation | Baseline | Decreased | Decreased | Decreased |

Case Studies

A notable case study highlighted the pharmacological potential of 3PFBPA in cancer therapy. The results suggested that enhancing apoptosis could be beneficial in treating tumors resistant to conventional therapies. This is particularly relevant as many cancer therapies aim to induce apoptosis in malignant cells.

Toxicity and Safety Profile

The toxicity of 3PFBPA has been evaluated through various assays. In vitro studies on peripheral blood mononuclear cells (PBMCs) showed low toxicity levels, with cell viability ranging from 94.71% to 96.72% at high doses (100 µg/mL) compared to controls . This suggests that while the compound has bioactive properties, it does not exhibit significant cytotoxicity under the tested conditions.

Immunomodulatory Effects

In addition to its apoptotic effects, research has indicated that 3PFBPA may modulate immune responses:

- It was observed to significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in PBMC cultures stimulated with lipopolysaccharides (LPS) .

- Compounds similar to 3PFBPA have shown potential in enhancing IL-10 production, which could be beneficial for managing chronic inflammatory conditions .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYWHIAAQYQKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190084 | |

| Record name | beta-(4-Fluorobenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-77-8 | |

| Record name | 3-(4-Fluorobenzoyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-(4-Fluorobenzoyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 366-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-(4-Fluorobenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorobenzoyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-FLUOROBENZOYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Z6N6JC9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does FBPA exert its biological effects? What are its downstream targets?

A1: While FBPA does not bind to dopamine D2 receptors like haloperidol, research suggests it can directly interact with and inhibit mitogen-activated protein kinase kinase (MEK) 1/2. [] This interaction blocks dopamine-induced extracellular signal-regulated kinase 1/2 phosphorylation, ultimately suppressing locomotor activity and inducing catalepsy in mice. [] Further research is needed to fully elucidate the downstream effects of this interaction and explore other potential targets.

Q2: What analytical methods are used to study FBPA?

A2: High-performance liquid chromatography (HPLC) coupled with dual ultraviolet detection is a sensitive and reproducible method for the simultaneous determination of FBPA alongside haloperidol and other metabolites. [] This technique allows for the quantification of FBPA in various biological matrices, enabling researchers to investigate its pharmacokinetic properties and binding affinities to different proteins. []

Q3: How does the structure of FBPA relate to its activity?

A3: While FBPA shares structural similarities with haloperidol, it lacks the 4-(4-chlorophenyl)-4-hydroxypiperidine moiety present in the parent drug. [] This structural difference is crucial as it eliminates FBPA's ability to bind to dopamine D2 receptors, highlighting the importance of this specific moiety for haloperidol's mechanism of action. [] Comparing the effects of FBPA and CPHP, another haloperidol metabolite, further underscores the importance of the fluorobenzoyl propionic acid structure in FBPA's observed biological activity. []

Q4: What are the implications of FBPA being a metabolite of haloperidol?

A4: The discovery of FBPA's biological activity challenges the traditional view of it being an inactive byproduct of haloperidol metabolism. [] It raises questions about the potential contribution of FBPA to both the therapeutic and adverse effects of haloperidol treatment. Further research is necessary to determine the clinical relevance of FBPA's activity and whether it might contribute to interindividual variability in response to haloperidol. Understanding the distinct pharmacological profile of FBPA may pave the way for the development of novel therapeutic agents with improved efficacy and fewer side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.